Isosilybin

CYP2C8 inhibition drug metabolism herb-drug interactions

Researchers requiring analytically pure Isosilybin for CYP inhibition or prostate cancer studies must avoid generic silymarin extracts. Isosilybin B is the most potent single flavonolignan against CYP2C8 and PC3 cell growth, while Isosilybin A serves as a critical inactive control for CYP2C9 SAR studies. Only isomerically pure (>95%) material ensures reproducible dose-response curves and accurate pharmacokinetic modeling due to stereoselective metabolism.

Molecular Formula C25H22O10
Molecular Weight 482.4 g/mol
Cat. No. B7881680
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsosilybin
Molecular FormulaC25H22O10
Molecular Weight482.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C2C(OC3=C(O2)C=CC(=C3)C4C(C(=O)C5=C(C=C(C=C5O4)O)O)O)CO)O
InChIInChI=1S/C25H22O10/c1-32-17-6-11(2-4-14(17)28)24-20(10-26)33-18-7-12(3-5-16(18)34-24)25-23(31)22(30)21-15(29)8-13(27)9-19(21)35-25/h2-9,20,23-29,31H,10H2,1H3
InChIKeyFDQAOULAVFHKBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility77.36 mg/L @ 25 °C (est)

Structure & Identifiers


Interactive Chemical Structure Model





Isosilybin Procurement Guide: Baseline Properties for Research & Analytical Applications


Isosilybin (IBN) is one of several flavonolignan diastereomers and regioisomers comprising the milk thistle (Silybum marianum) extract, silymarin [1]. Like the more abundant silybin (SBN), isosilybin exists as a pair of diastereomers: isosilybin A and isosilybin B [1][2]. These compounds are structurally distinct regioisomers of silybin, differing in the substitution pattern on the lignan-derived aromatic ring [1]. While often considered minor constituents in crude silymarin (ranging from ~6.8% to 8.9% of the extract depending on the isomer) , isosilybin A and B exhibit distinct and often more potent bioactivity profiles compared to the primary silymarin component, silybin, particularly as enzyme inhibitors and anti-cancer agents [3][4]. For scientific selection, it is crucial to understand that 'isosilybin' refers to these specific, stereochemically defined molecules, which possess quantifiable and biologically relevant differences from their silybin regioisomers and from each other.

Why Isosilybin Cannot Be Substituted with Generic Silymarin or Silybin


Procuring a generic silymarin extract or its major component silybin (silibinin) as a substitute for pure isosilybin introduces significant experimental and translational uncertainty due to profound differences in biological activity and stereospecific metabolism. While silymarin is a complex mixture of at least seven flavonolignans [1], its major components (silybin A and B) and minor components (isosilybin A and B) are not functionally equivalent. Key quantitative differences exist in their potency as inhibitors of cytochrome P450 (CYP) enzymes, such as CYP2C8 and CYP2C9 [2][3], and in their anticancer efficacy against specific cell types [4]. Furthermore, the pharmacokinetic (PK) profiles of these individual isomers are stereoselective, with different clearance rates observed in human subjects [5]. Therefore, studies relying on silymarin extracts as a source of isosilybin cannot control for the concentration or identity of the active compound, confounding dose-response relationships and leading to irreproducible results. For assays focused on specific CYP isoforms, PXR antagonism, or prostate cancer cell signaling, the use of analytically pure, isomer-specific isosilybin A or B is essential for generating reliable and interpretable data.

Isosilybin Quantitative Evidence Guide: Head-to-Head Comparison Data for Scientific Selection


Comparative CYP2C8 Inhibition Potency: Isosilybin B Demonstrates 3.4-Fold Superiority Over Silybin A

In a direct head-to-head comparison, isosilybin B (IC50 = 2.67 ± 1.18 µg/mL) is a significantly more potent inhibitor of CYP2C8 enzyme activity in human liver microsomes (HLMs) than silybin A (IC50 = 9.01 ± 0.33 µg/mL) [1]. Furthermore, a mixture of isosilybin A and B ('isosilibinin') was the most potent inhibitor overall (IC50 = 1.64 ± 0.66 µg/mL), outperforming both silybin A and B [1]. The rank order of potency was isosilibinin > isosilybin B > silibinin > isosilybin A > silybin A > milk thistle extract [1]. These data identify isosilybin B as a key active component responsible for silymarin's CYP2C8 inhibition, a major isoform involved in metabolizing ~5% of clinically used drugs.

CYP2C8 inhibition drug metabolism herb-drug interactions human liver microsomes isosilybin B

Comparative CYP2C9 Inhibition: Silybin B is Most Potent, While Isosilybin B is Superior to Isosilybin A

In a comparative study using human liver microsomes (HLMs) and (S)-warfarin as a probe, silybin B (IC50 = 8.2 µM) was identified as the most potent CYP2C9 inhibitor among the four flavonolignans tested, followed by silybin A (IC50 = 18 µM), isosilybin B (IC50 = 74 µM), and isosilybin A (IC50 > 100 µM) [1]. This represents a direct head-to-head ranking where isosilybin B exhibits >9-fold greater potency than silybin B but is ~1.4-fold more potent than its diastereomer, isosilybin A [1]. The data highlights the importance of isomer-specific selection, as the two isosilybin diastereomers show markedly different inhibitory capacities (IC50 difference of >26 µM).

CYP2C9 inhibition warfarin metabolism herb-drug interaction human liver microsomes isosilybin B

Comparative Anticancer Efficacy: Isosilybin B is the Most Effective Isomer for Inhibiting Prostate Cancer Cell Colony Formation

A comparative analysis of seven pure flavonolignans from silymarin on advanced human prostate cancer PC3 cells identified isosilybin B as the most effective isomer at inhibiting cell growth and inducing death [1]. While silybin A, silybin B, isosilybin A, isosilybin B, silibinin, and silymarin all strongly inhibited colony formation (p < 0.001), the effects of silydianin, silychristin, and isosilychristin were marginal (p < 0.05) [1]. Critically, isosilybin B and A caused a strong G1 arrest and apoptosis in both androgen-dependent (LNCaP) and androgen-independent (22Rv1) prostate cancer cells at concentrations as low as 10-90 µM [2]. These findings establish isosilybin B as a non-silybin candidate with superior efficacy against specific prostate cancer phenotypes.

prostate cancer anticancer activity colony formation cell cycle arrest isosilybin B

Comparative PXR Antagonism: Isosilybin is a More Potent Inhibitor of CYP3A4 Induction Than Silybin

A reporter gene assay demonstrated that isosilybin is a stronger inhibitor of PXR-mediated CYP3A4 induction than its regioisomer silybin [1]. The study quantified that concentrations of 89, 133, and 200 µM of isosilybin significantly inhibited CYP3A4 induction by 64%, 82%, and 88%, respectively, achieving an IC50 of 74 µM [1]. This indicates a concentration-dependent and robust antagonistic effect on PXR, a key nuclear receptor regulating the expression of CYP3A4, which is responsible for the metabolism of over 50% of clinical drugs [1]. This profile positions isosilybin as a more potent tool compound than silybin for investigating PXR-mediated drug-drug interaction (DDI) mechanisms.

PXR antagonist CYP3A4 induction drug-drug interactions nuclear receptor isosilybin

Comparative Human Pharmacokinetics: Isosilybin Diastereomers Exhibit Stereoselective Clearance

A clinical pharmacokinetic study in healthy volunteers demonstrated that the systemic exposure and clearance of silymarin flavonolignans are stereoselective [1]. While the overall exposure was greatest for silybin A followed by silybin B, isosilybin B, and isosilybin A [1], a key differentiating finding was that the apparent clearance of isosilybin B was significantly lower than that of isosilybin A [1]. This means that, after oral administration of a standardized extract, the two isosilybin diastereomers are handled differently by the body, leading to different plasma concentrations over time. For example, in one PK analysis, the mean AUC(0-∞) for conjugated isosilybin A (734 µg·h/L) was higher than that for isosilybin B, despite a lower free fraction AUC (30 vs. 51 µg·h/L) [2], highlighting the complex, isomer-specific metabolism.

pharmacokinetics stereoselective metabolism bioavailability human subjects isosilybin A isosilybin B

Recommended Procurement and Application Scenarios for Isosilybin in Research and Industry


In Vitro CYP2C8 & CYP2C9 Inhibition Studies: Positive Control and SAR Investigations

Based on quantitative evidence, pure isosilybin B is the preferred procurement choice for in vitro studies examining CYP2C8 inhibition, as it is a significantly more potent inhibitor than silybin A [1]. For CYP2C9 inhibition assays, silybin B is the most potent positive control, but isosilybin B serves as a valuable, moderately potent comparator for structure-activity relationship (SAR) studies, while isosilybin A is useful as a near-inactive control (>100 µM IC50) [2]. Researchers should source isomerically pure (>95%) material to ensure accurate and reproducible dose-response curves.

Prostate Cancer Cell Line Pharmacology and Mechanistic Studies

Investigators focusing on prostate cancer (PCa) biology, particularly in advanced or androgen-independent models (e.g., PC3, 22Rv1 cells), should prioritize sourcing isosilybin B. Quantitative data from comparative studies demonstrate that isosilybin B is the most effective single silymarin flavonolignan for inhibiting PC3 cell colony formation and inducing cell death [3][4]. Its distinct mechanism of action, involving G1 arrest and apoptosis induction, makes it a unique tool compound for dissecting signaling pathways distinct from those targeted by silybin.

Nuclear Receptor (PXR) Antagonism and Drug-Drug Interaction (DDI) Screening

For screening campaigns or mechanistic studies focused on PXR-mediated CYP3A4 induction, pure isosilybin is a superior choice over silybin. Quantitative evidence confirms it is a more potent antagonist of this pathway, with an established IC50 of 74 µM and strong % inhibition values (up to 88%) at defined concentrations [5]. This makes it a valuable reference compound for developing assays to identify other PXR antagonists and for evaluating the DDI potential of natural products.

In Vivo Pharmacokinetic and Metabolism Studies Requiring Stereochemical Resolution

Studies involving in vivo administration in animal models or interpretation of human clinical PK data must use pure isosilybin A or B, as they exhibit stereoselective clearance and distinct metabolic profiles [6][7]. Using a mixture of isomers (e.g., 'isosilibinin') or a crude extract will confound the analysis of plasma concentration-time curves and the attribution of pharmacological effects to a specific molecular entity. Procurement of analytically pure isomers is essential for accurate PK/PD modeling.

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